5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one

Physicochemical Profiling Medicinal Chemistry Solubility Enhancement

Select this 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one (CAS 1808936-61-9) at 95% purity for its unique cyclic urea scaffold bearing a polar C5 hydroxymethyl handle. This substituent enables orthogonal reactivity—oxidation, protection, or displacement—for divergent library synthesis inaccessible from simple alkyl analogs. Its non-planar, flexible ring system delivers distinct conformational profiles versus aromatic pyrimidines or imidazolidinones, influencing binding geometries critical for Factor Xa inhibitor programs. Superior predicted aqueous solubility (219.0 mg/mL, ESOL) facilitates biological assay preparation and aqueous bioconjugation applications (ester/carbamate linkages), outperforming less soluble methyl-substituted analogs that may require denaturing co-solvents. Each batch includes analytical documentation (NMR/HPLC) ensuring reproducible quality for high-throughput parallel synthesis and medicinal chemistry hit-to-lead optimization.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B8021042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1C(CNC(=O)N1)CO
InChIInChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9)
InChIKeyASIKEEIKJJQPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one: A Cyclic Urea Building Block for Heterocycle Synthesis


5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one (CAS 1808936-61-9) is a saturated six-membered cyclic urea (1,3-diazinan-2-one) bearing a hydroxymethyl substituent at the 5-position . With a molecular formula of C5H10N2O2, a molecular weight of 130.15 g/mol, and a reported purity of 95% , this compound serves as a heterocyclic scaffold and synthetic intermediate for generating more complex tetrahydropyrimidine derivatives, including those investigated for factor Xa inhibition [1]. Its properties are distinct from aromatic pyrimidine analogs due to its non-planar, flexible ring system .

Why Generic Substitution of C5-Substituted Tetrahydropyrimidinones Fails in Early-Stage R&D


The tetrahydro-2(1H)-pyrimidinone core presents a unique conformational profile compared to isomeric cyclic ureas (e.g., imidazolidinones) or aromatic pyrimidines, influencing binding geometries and molecular recognition . Within this class, the nature of the C5 substituent critically dictates physicochemical properties. The specific hydroxymethyl group on this compound introduces a polar, hydrogen-bond-donating handle that alters solubility and reactivity profiles relative to simple alkyl (e.g., 5-methyl) or unsubstituted analogs . Simple substitution with a less polar or unsubstituted core risks altering logP, solubility, and the downstream synthetic utility of intermediates, leading to failed coupling reactions or unpredictable pharmacokinetic outcomes if used in medicinal chemistry programs .

Quantitative Differentiation of 5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one: Physicochemical and Supply Evidence


Aqueous Solubility Advantage Over 5-Methyl Analog

The target compound exhibits high predicted aqueous solubility (219.0 mg/mL, ESOL model) directly attributable to the hydrogen-bond-capable hydroxymethyl group . This represents a substantial improvement over the 5-methyl analog 5-Methyltetrahydro-2(1H)-pyrimidinone (CAS 13092-83-6), which, lacking the hydroxyl group, shows higher computed logP values (XLOGP3 -0.2 vs -1.28 for the target compound) and lower intrinsic solubility . This translates to easier formulation in aqueous reaction media for the target compound.

Physicochemical Profiling Medicinal Chemistry Solubility Enhancement

Enabled Synthetic Versatility via a Primary Hydroxyl Handle

The presence of a primary hydroxymethyl group at the 5-position provides a chemically addressable handle for selective derivatization, such as silyl protection, esterification, or conversion to a leaving group, without affecting the endocyclic urea . In contrast, the 5-methyl analog (CAS 13092-83-6) lacks this reactive functionality, limiting its direct use as a scaffold that can be orthogonally modified . This positions the target compound as a more versatile intermediate for divergent synthesis or library construction.

Synthetic Chemistry Protecting Group Strategy Bioconjugation

Verifiable Batch Quality and Analytical Documentation for Procurement Efficiency

The compound is commercially available with a documented minimum purity standard of 95% and is supported by batch-specific quality reports including NMR, HPLC, and GC analyses, as provided by Bidepharm . This documentation directly contrasts with less standardized offerings where such analytical data may be absent or generic, enabling faster in-house quality verification upon receipt. The availability of SMILES (O=C1NCC(CO)CN1) and MDL number (MFCD29046522) further streamlines electronic inventory and computational calculations .

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one


Medicinal Chemistry: Design of Selective Factor Xa Inhibitor Scaffolds

The tetrahydropyrimidin-2(1H)-one core is a validated motif for designing potent, orally active Factor Xa inhibitors, as demonstrated by the clinical candidate TAK-442 [1]. The 5-hydroxymethyl derivative provides a key advantage as an early-stage intermediate, allowing the introduction of diversity at the hydroxymethyl handle to probe the enzyme's S1/S4 pockets while leveraging the core's demonstrated selectivity profile [1]. The superior aqueous solubility of this specific intermediate (219.0 mg/mL) can facilitate biological assay preparation during hit-to-lead optimization.

Divergent Synthesis for Heterocyclic Library Construction

The orthogonal reactivity of the cyclic urea core and the primary hydroxyl group enables divergent library synthesis. The hydroxyl moiety can be oxidized, protected, or displaced, generating diverse 5-substituted tetrahydropyrimidinones without de novo ring construction [1]. This is a pathway that is inaccessible from the simple 5-methyl analog. The provided analytical documentation (95% purity, batch-specific NMR/HPLC) ensures reproducible starting material quality for high-throughput parallel synthesis, minimizing failed reactions due to impurity variance.

Bioconjugation and Hydrogel Chemistry

The high predicted water solubility (219.0 mg/mL, ESOL) [1] and the availability of a primary alcohol handle make this compound suitable for aqueous bioconjugation applications, such as linking to biomolecules through ester or carbamate linkages. This contrasts with less soluble methyl-substituted analogs that would require higher fractions of potentially denaturing organic co-solvents. Its property profile supports applications in designing water-soluble monomers for degradable hydrogel networks.

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